molecular formula C11H16N4O3 B334837 (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE

(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE

Cat. No.: B334837
M. Wt: 252.27 g/mol
InChI Key: GFVWVGNMPYCJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE is a chemical compound with a molecular formula of C11H16N4O3 It is characterized by the presence of a pyrazole ring substituted with a nitro group and a methyl group, linked to a piperidine ring through a carbonyl group

Properties

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

(1-methyl-4-nitropyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C11H16N4O3/c1-8-4-3-5-14(6-8)11(16)10-9(15(17)18)7-13(2)12-10/h7-8H,3-6H2,1-2H3

InChI Key

GFVWVGNMPYCJEO-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=O)C2=NN(C=C2[N+](=O)[O-])C

Canonical SMILES

CC1CCCN(C1)C(=O)C2=NN(C=C2[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

The synthesis of (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by nitration to introduce the nitro group.

    Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base.

    Coupling with piperidine: The methylated pyrazole is then coupled with 3-methylpiperidine through a carbonylation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carbonyl group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium azide, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammatory diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Industrial Applications: The compound is explored for its potential use as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE can be compared with similar compounds such as:

    1-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)azepane: This compound has a similar structure but features an azepane ring instead of a piperidine ring, which may affect its chemical reactivity and biological activity.

    1-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)indoline:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

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